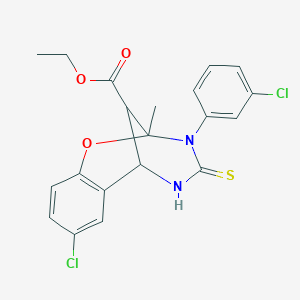

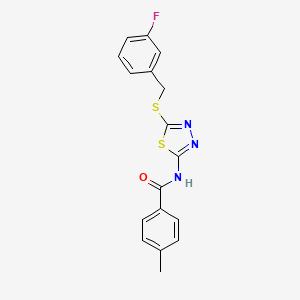

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticonvulsant Activity

The thiadiazole moiety of the compound has been studied for its potential in treating convulsive disorders. Research indicates that derivatives of thiadiazole, such as the one , have shown promising results in anticonvulsant tests . These compounds can be evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests to determine their efficacy and neurotoxicity levels. The presence of the 3-fluorobenzyl group may contribute to the compound’s ability to modulate neurological pathways involved in seizure activity.

Anticancer Properties

Thiadiazoles are recognized for their cytotoxic properties against various cancer cell lines. The compound’s structural features, including the 3-fluorobenzyl moiety, may interact with cancer cell DNA, disrupting replication and inducing cell death. This makes it a candidate for further exploration as an anticancer agent, particularly in drug-resistant strains where conventional treatments are ineffective .

Anti-Inflammatory and Analgesic Effects

Compounds with a thiadiazole core have been associated with anti-inflammatory and analgesic activities. The compound’s ability to inhibit pro-inflammatory cytokines and modulate pain perception pathways could be harnessed for the development of new medications to treat chronic inflammatory diseases and pain management .

Antimicrobial and Antifungal Applications

The structural configuration of thiadiazole derivatives provides a scaffold for antimicrobial and antifungal activity. The compound could be synthesized into various derivatives to target specific microbial strains, offering a new avenue for antibiotic drug development, especially in the face of rising antibiotic resistance .

Antiviral Potential

The thiadiazole ring system has shown potential in the development of antiviral agents. The compound’s ability to interfere with viral replication by mimicking nucleic acid bases makes it a subject of interest for treating viral infections, including those caused by emerging and re-emerging viruses .

Neuroprotective Effects

Research on thiadiazole derivatives has indicated potential neuroprotective effects. The compound could be investigated for its ability to protect neuronal cells from damage caused by neurodegenerative diseases or acute neurological injuries, possibly through antioxidant mechanisms or modulation of neurotrophic factors .

Enzyme Inhibition

Thiadiazole derivatives have been explored for their role in enzyme inhibition, which is crucial in the treatment of various diseases. The compound could be designed to selectively inhibit enzymes involved in disease progression, such as proteases in HIV or kinases in cancer, providing a targeted therapeutic approach .

Drug Design and Discovery

The compound’s molecular structure, featuring a thiadiazole ring and a 3-fluorobenzyl group, makes it a valuable scaffold in drug design. Its versatility allows for the creation of analogs with enhanced pharmacological properties, aiding in the discovery of new drugs with improved efficacy and safety profiles .

Mechanism of Action

Target of Action

The compound contains a 1,3,4-thiadiazole ring, which is a common structural motif in many bioactive compounds . Compounds containing this motif have been found to interact with a variety of biological targets, including various enzymes and receptors.

Biochemical Pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound would affect. Compounds containing a 1,3,4-thiadiazole ring have been found to disrupt processes related to dna replication, which could potentially inhibit the replication of both bacterial and cancer cells .

properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c1-11-5-7-13(8-6-11)15(22)19-16-20-21-17(24-16)23-10-12-3-2-4-14(18)9-12/h2-9H,10H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYFXHIMTBKXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2989272.png)

![2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2989274.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)

![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)